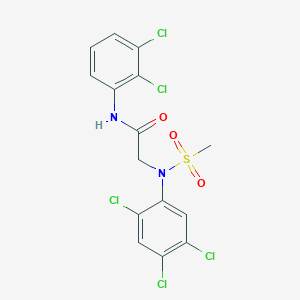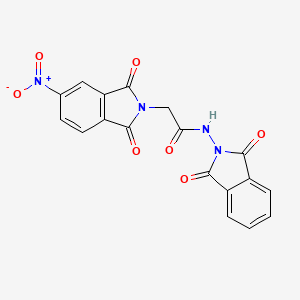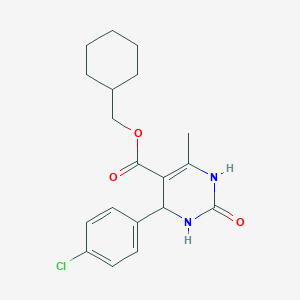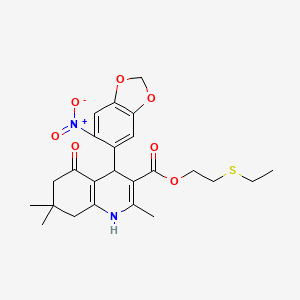![molecular formula C17H19N3O B5108346 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the class of quinazoline derivatives. DMQX has been widely studied due to its unique properties, including its ability to modulate glutamate receptors, which play a crucial role in the central nervous system.
Mechanism of Action
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, specifically targeting the GluA1 and GluA2 subunits. By binding to the receptor, 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone prevents the binding of glutamate, thereby inhibiting the receptor's activation. This results in a decrease in excitatory synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone enhances AMPA receptor-mediated synaptic transmission, leading to increased neuronal excitability and plasticity. In vivo studies have shown that 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone can improve learning and memory performance in rodents. Additionally, 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have potential therapeutic effects in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its ability to selectively modulate AMPA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. Additionally, 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a relatively low toxicity profile, making it a safe and useful tool for in vitro and in vivo studies. However, 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has some limitations, including its low solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One potential area of study is the development of more potent and selective AMPA receptor modulators based on the structure of 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone and its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and drug addiction. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone are needed to optimize its use in clinical applications.
Synthesis Methods
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized through a multistep process involving the reaction of 3,4-dimethylaniline with ethyl acetoacetate to form 2-(3,4-dimethylphenyl)amino-4-oxo-4H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 2-(3,4-dimethylphenyl)hydrazono)-4-oxo-4H-pyran-3-carboxylic acid ethyl ester. Finally, cyclization of this intermediate with methylamine yields 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone.
Scientific Research Applications
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its ability to modulate glutamate receptors, particularly the AMPA receptor subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity and learning and memory processes. 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to enhance AMPA receptor-mediated synaptic transmission, leading to increased neuronal excitability and plasticity. As such, 2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been used in a variety of research applications, including studies on synaptic plasticity, learning and memory, and drug addiction.
properties
IUPAC Name |
2-(3,4-dimethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-6-15-14(16(21)7-10)9-18-17(20-15)19-13-5-4-11(2)12(3)8-13/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCITABAYKSHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
